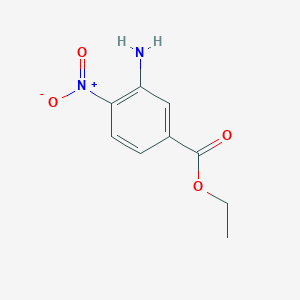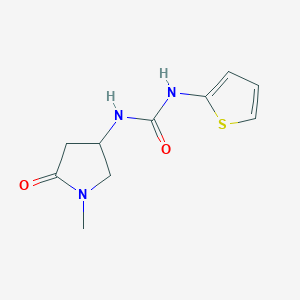![molecular formula C18H20ClN3O2 B2430068 1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one CAS No. 2415489-49-3](/img/structure/B2430068.png)
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one is a chemical compound that has been extensively studied for its various applications in scientific research. It is also known as CP-55940 and is a synthetic cannabinoid that has been found to have potent effects on the human body.
Wirkmechanismus
CP-55940 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes in the body. It binds to the CB1 and CB2 receptors, which are located throughout the body, and produces a range of effects, including analgesia, anti-inflammatory effects, and psychoactive effects. CP-55940 has been found to have a high affinity for the CB1 receptor, which is primarily located in the central nervous system, and produces its psychoactive effects by activating this receptor.
Biochemical and Physiological Effects:
CP-55940 produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and psychoactive effects. It has been found to have potent analgesic effects and has been explored as a potential alternative to opioids for pain management. CP-55940 has also been found to have anti-inflammatory effects, which makes it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, CP-55940 produces psychoactive effects, which makes it a potential treatment option for psychiatric disorders such as anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
CP-55940 has several advantages for lab experiments, including its potency and selectivity for the CB1 and CB2 receptors. It is also relatively stable and has a long half-life, which makes it suitable for in vitro and in vivo experiments. However, CP-55940 also has several limitations, including its high cost and the potential for side effects. Additionally, the psychoactive effects of CP-55940 may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on CP-55940, including its potential use in pain management, cancer treatment, and neurological disorders. Additionally, further research is needed to explore the potential side effects of CP-55940 and to develop safer and more effective synthetic cannabinoids. Finally, more research is needed to explore the potential therapeutic benefits of CP-55940 in other areas of medicine, such as psychiatry and addiction medicine.
Conclusion:
In conclusion, CP-55940 is a synthetic cannabinoid that has been extensively studied for its various applications in scientific research. It has been found to have potent effects on the human body and has been explored as a potential treatment option for pain management, cancer treatment, and neurological disorders. CP-55940 acts on the endocannabinoid system and produces a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and psychoactive effects. While CP-55940 has several advantages for lab experiments, it also has several limitations, including its high cost and potential side effects. Finally, there are several future directions for research on CP-55940, including its potential use in other areas of medicine and the development of safer and more effective synthetic cannabinoids.
Synthesemethoden
The synthesis of CP-55940 involves the reaction of 5-chloropyrimidine-2-ol with 1-(2-bromoethyl)-4-phenylpiperidine in the presence of potassium carbonate and copper(I) iodide. The resulting intermediate is then reacted with 1-bromo-3-phenylpropan-1-one to obtain the final product, CP-55940. The synthesis method has been extensively studied, and several modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
CP-55940 has been extensively studied for its various applications in scientific research. It has been found to have potent effects on the human body, and its use has been explored in several areas of research, including pain management, cancer treatment, and neurological disorders. CP-55940 has been found to have potent analgesic effects and has been explored as a potential alternative to opioids for pain management. It has also been studied for its anti-tumor effects and has been found to inhibit the growth of several types of cancer cells. Additionally, CP-55940 has been explored as a potential treatment for neurological disorders such as epilepsy and multiple sclerosis.
Eigenschaften
IUPAC Name |
1-[4-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-15-12-20-18(21-13-15)24-16-8-10-22(11-9-16)17(23)7-6-14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPIRGAZZTUZHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)C(=O)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(5-Chloropyrimidin-2-yl)oxy]piperidin-1-yl}-3-phenylpropan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

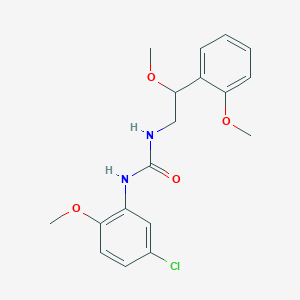
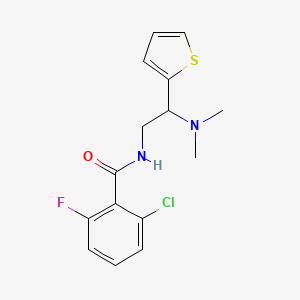


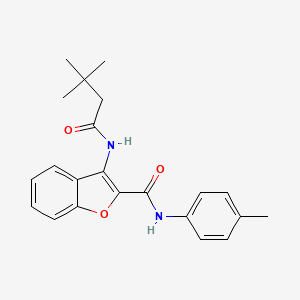
![Fmoc-Ala[3-(1-THQ)]-OH](/img/structure/B2429991.png)
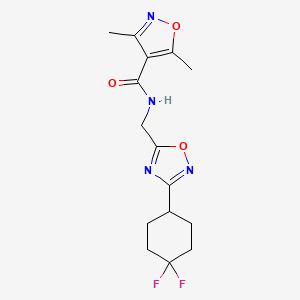
![N-(5-chloro-2-methoxyphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2429993.png)
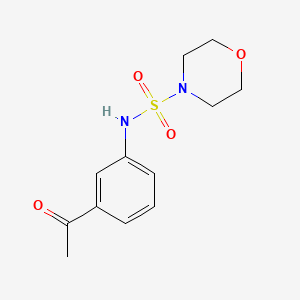

![4-bromo-N-{3-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2430003.png)
